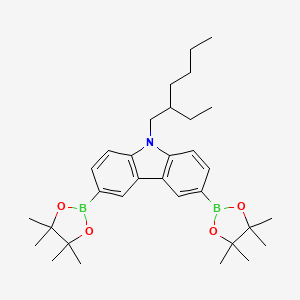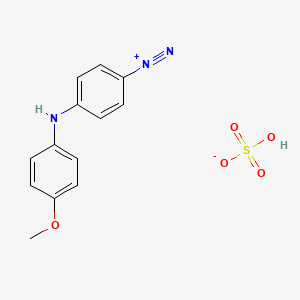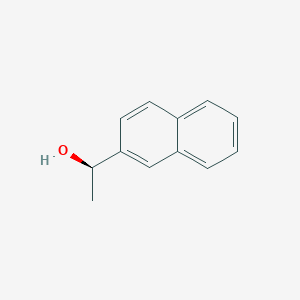
Pentacontane
Übersicht
Beschreibung
Pentacontane is a long-chain hydrocarbon with fifty carbon atoms . It has a molecular formula of C50H102 and an average mass of 703.345 Da .
Molecular Structure Analysis
The molecular structure of Pentacontane is represented by the linear formula CH3(CH2)48CH3 . It consists of a chain of 50 carbon atoms, with hydrogen atoms attached, making it a saturated hydrocarbon .Physical And Chemical Properties Analysis
Pentacontane is a solid at room temperature with a melting point between 91-95°C . It has a molecular weight of 703.34 g/mol .Wissenschaftliche Forschungsanwendungen
CH3(CH2)48CH3CH_3(CH_2)_{48}CH_3CH3(CH2)48CH3
. It’s a solid substance with a molecular weight of 703.3449 . Here are some potential applications:Chemical Research
Pentacontane can be used in chemical research as a reference compound or a reactant. Its well-defined structure and properties make it an ideal candidate for studying reactions involving hydrocarbons .
Material Science
In material science, Pentacontane can be used to study the properties of hydrocarbon-based materials. Its long chain structure can provide insights into the behavior of polymers and other long-chain molecules .
Fuel Research
Pentacontane, like other alkanes, can be used in fuel research. Researchers can study its combustion properties and emissions to improve the efficiency and environmental impact of hydrocarbon fuels .
Environmental Science
In environmental science, Pentacontane can be used as a marker in the study of oil spills or other environmental contamination events. Its presence and concentration can help determine the source and extent of contamination .
Thermodynamics
The phase change data of Pentacontane can be used in thermodynamics research. For example, its fusion temperature is 366.9 K , and such data can be used to study the thermodynamic properties of hydrocarbons .
Biochemistry
In biochemistry, Pentacontane can be used to study the interaction of hydrocarbons with biological molecules. It can help understand how hydrocarbons are metabolized or interact with cellular structures .
Wirkmechanismus
Target of Action
Pentacontane is a long-chain hydrocarbon with the molecular formula CH3(CH2)48CH3 . As a hydrocarbon, it does not have a specific biological target. Instead, its effects are primarily physical, based on its interactions with other molecules through non-covalent forces such as van der Waals interactions.
Eigenschaften
IUPAC Name |
pentacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H102/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUOWJPZLHUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H102 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216171 | |
| Record name | Pentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentacontane | |
CAS RN |
6596-40-3 | |
| Record name | Pentacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of pentacontane?
A1: Pentacontane is a linear alkane with the molecular formula C50H102 and a molecular weight of 703.39 g/mol.
Q2: What spectroscopic techniques have been used to characterize pentacontane?
A2: Several spectroscopic techniques have been employed to study pentacontane, including:
- Near Edge X-ray Absorption Fine Structure (NEXAFS): This technique has been used to investigate the surface structure of liquid pentacontane, particularly its surface freezing effect. [, ]
- X-ray diffraction: This technique reveals the crystal structure and transitions of pentacontane at different temperatures and pressures. [, , , ]
- Differential Thermal Analysis (DTA): This technique has been coupled with UV photoemission measurements to study phase transitions in thin films of pentacontane, particularly the surface freezing effect. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 17O NMR spectroscopy has proven valuable in studying oxidative degradation products of pentacontane after exposure to 17O-labeled O2 gas or gamma-irradiation. [, , ]
Q3: What is the melting temperature of pentacontane?
A3: Pentacontane has a melting temperature (Tm) of 365 K. []
Q4: How does pentacontane behave under high pressure?
A4: High pressures can induce instability in the ortho-positronium (o-Ps) lifetime in pentacontane, leading to a decrease in its intensity (I3). [] This suggests pressure influences the free volume available within the solid matrix.
Q5: Can pentacontane form stable mixtures with other alkanes?
A5: Yes, pentacontane can form solid solutions with other n-alkanes. Research shows that commercial multi-alkane products, containing a distribution of chain lengths, form a single solid solution with an orthorhombic structure similar to the intermediate phase observed in binary and ternary n-alkane mixtures. Adding pure n-alkanes like eicosane or pentacontane to these multi-alkane products induces structural changes and modifies their physicochemical properties. [, ]
Q6: How does pentacontane interact with surfaces like graphite?
A6: Pentacontane molecules can form self-assembled monolayers on highly ordered pyrolytic graphite (HOPG). These monolayers can act as templates for the epitaxial growth of other molecules, like hexakis(n-dodecyl)-peri-hexabenzocoronene (HBC-C12), influencing their structure and organization. [, , , , ]
Q7: What are some potential applications of pentacontane?
A7: While not directly addressed in the provided abstracts, pentacontane's properties make it suitable for various applications, including:
- Model Compound: Its simple structure and well-defined phase transitions make it a valuable model compound for studying the fundamental properties of long-chain alkanes and polymers like polyethylene. [, ]
- Surface Modification: Its ability to form self-assembled monolayers on surfaces like graphite makes it useful for modifying surface properties and directing the assembly of other molecules. [, ]
- Crystal Engineering: Understanding its crystallization behavior can contribute to the development of new materials with tailored properties. []
Q8: Have any computational studies been conducted on pentacontane?
A8: Yes, molecular dynamics simulations have been employed to study various aspects of pentacontane, including:
- Crystal Growth: Simulating the crystal growth of pentacontane from the melt and investigating the role of surface nucleation. []
- Crystallization Dynamics: Studying the influence of factors like temperature and force field models on the crystallization behavior of pentacontane. []
- Cooling Effects: Analyzing the impact of cooling on the lattice parameters of pentacontane crystals. []
- Molecular Motion: Simulating the molecular motion of pentacontane crystals to understand conformational defects and the melting process. []
Q9: Have any interaction-site models been used to predict the self-organization of molecules on pentacontane templates?
A9: Yes, interaction-site models have been successfully used to predict the self-organization of Fréchet dendrons on pentacontane templates, with experimental confirmation from scanning tunnelling microscopy. These models correctly predicted local and global ordering motifs, inclusion molecules, and a rotated unit cell. []
Q10: How does the odd-even effect in alkanes manifest in pentacontane?
A10: The odd-even effect, where even-numbered alkanes exhibit different properties compared to their odd-numbered counterparts, is observed in pentacontane's o-Ps properties. In the solid phase, even-numbered alkanes like pentacontane exhibit shorter o-Ps lifetimes compared to odd-numbered alkanes, attributed to variations in the empty layer thickness between lamellae in their crystal structures. []
Q11: Can pentacontane be obtained from natural sources?
A11: While the provided abstracts do not explicitly mention natural sources of pentacontane, one study identified it as a constituent of the leaf extract of Crassocephalum cepridioides (Benth.) Moore. [] This finding suggests that pentacontane, like many other alkanes, could be present in various plant sources.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



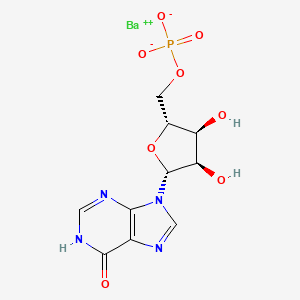
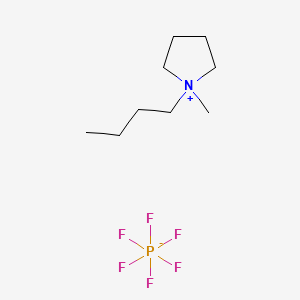
![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)
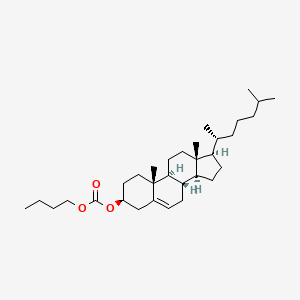
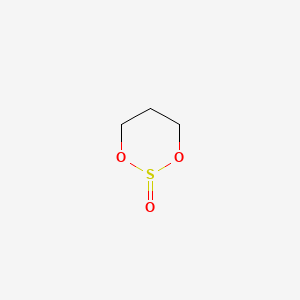


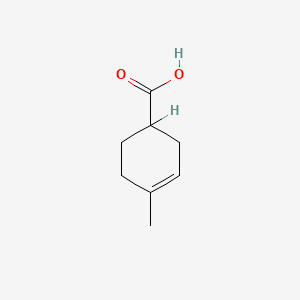
![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)

